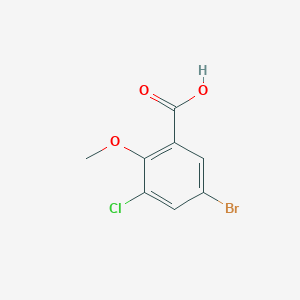

5-Bromo-3-chloro-2-methoxybenzoic acid

Description

Overview of Benzoic Acid Derivatives in Synthetic Organic Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, and its derivatives are of paramount importance in organic synthesis. wikipedia.orgsavemyexams.com Their utility stems from the reactivity of both the carboxyl group and the aromatic ring. The carboxyl group can undergo reactions such as esterification and amidation, while the benzene (B151609) ring is susceptible to electrophilic aromatic substitution. wikipedia.org This dual reactivity allows for the construction of more complex molecules.

These derivatives are not merely synthetic intermediates; many possess significant biological and commercial applications. They are integral to the pharmaceutical, agrochemical, and materials science industries. ontosight.ai For instance, salts of benzoic acid are widely used as food preservatives due to their antimicrobial properties, which inhibit the growth of bacteria, molds, and yeasts. wikipedia.orgijcrt.org In medicinal chemistry, the benzoic acid scaffold is a common feature in a multitude of drugs, where it may contribute to the molecule's ability to interact with biological targets. ontosight.ai Their role as precursors is critical for the industrial synthesis of a wide range of other organic substances, including dyes and plasticizers. wikipedia.orgresearchgate.net

Significance of Halogenation and Alkoxy Substitution in Aromatic Systems

The chemical properties of a benzoic acid derivative are profoundly influenced by the nature and position of substituents on its aromatic ring. Halogenation (the introduction of halogen atoms like bromine and chlorine) and alkoxy substitution (the introduction of a group like methoxy (B1213986), -OCH₃) are two common modifications that impart distinct characteristics.

Halogen atoms exert a strong electron-withdrawing inductive effect. libretexts.org This effect involves the pulling of electron density away from the aromatic ring through the sigma bonds. openstax.org When attached to a benzoic acid molecule, halogens stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the compound compared to unsubstituted benzoic acid. openstax.orgpharmaguideline.com The presence of multiple halogen atoms, as in 5-Bromo-3-chloro-2-methoxybenzoic acid, enhances this acidifying effect. Furthermore, these halogen atoms serve as versatile synthetic handles, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which is a powerful strategy in the synthesis of complex molecules.

In contrast, the methoxy group (-OCH₃) has a dual electronic influence. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its more dominant influence is a strong electron-donating resonance effect (or mesomeric effect). researchgate.net This involves the donation of a lone pair of electrons from the oxygen into the aromatic π-system, increasing the electron density of the ring. An electron-donating group generally decreases the acidity of benzoic acid by destabilizing the carboxylate anion. libretexts.orgopenstax.org Alkoxy groups also play a crucial role in directing the position of subsequent electrophilic substitution reactions and can influence the regioselectivity of metal-catalyzed C-H activation reactions. mdpi.com

The combination of electron-withdrawing halogens and an electron-donating alkoxy group on the same benzoic acid ring, as seen in this compound, creates a complex interplay of electronic effects that finely tunes the molecule's acidity, reactivity, and potential biological activity.

Research Landscape and Gaps Pertaining to this compound

Despite the well-established importance of substituted benzoic acids, the specific isomer this compound remains a largely unexplored entity in the scientific literature. A search for this compound reveals a significant research gap, with a notable absence of dedicated studies on its synthesis, characterization, reactivity, and potential applications.

While its basic chemical properties can be predicted, there is a scarcity of published experimental data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClO₃ |

| Molecular Weight | 265.49 g/mol |

| CAS Number | 722497-30-5 |

| Canonical SMILES | COC1=C(C(=CC(=C1)Br)Cl)C(=O)O |

| InChI Key | FDCMDUOAPPRKAB-UHFFFAOYSA-N |

Note: Data is based on computational predictions and supplier information due to a lack of published experimental research. guidechem.com

The lack of specific research on this compound is particularly striking when contrasted with the extensive investigation into structurally related compounds. For example, the similarly substituted molecule 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of a promising class of therapeutic agents known as SGLT2 inhibitors, which are used in the treatment of diabetes. researchgate.netthieme-connect.com The detailed process development and scale-up syntheses reported for this related compound underscore the industrial and pharmaceutical interest in this substitution pattern. researchgate.net

This disparity highlights a clear gap in the current research landscape. The unique electronic and steric environment of this compound, arising from its specific arrangement of bromo, chloro, and methoxy substituents, suggests it could possess novel chemical reactivity or biological properties. However, without dedicated synthetic and analytical studies, its potential remains unrealized. Future research efforts would be necessary to synthesize this compound, characterize its physical and chemical properties, and explore its utility as a building block in medicinal chemistry or materials science, thereby filling the existing void in the literature.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWWSRFXIBXDPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 3 Chloro 2 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-bromo-3-chloro-2-methoxybenzoic acid identifies several key precursors and strategic bond disconnections. The carboxylic acid group can be envisioned as being introduced via carboxylation of an organometallic intermediate derived from a corresponding aryl halide. Alternatively, it could be formed through oxidation of a benzylic precursor. The methoxy (B1213986), bromo, and chloro substituents can be installed through various aromatic substitution reactions.

A primary precursor identified through this analysis is 1-bromo-3-chloro-2-methoxybenzene . sigmaaldrich.com This intermediate already possesses the correct arrangement of the halogen and methoxy groups, simplifying the final transformation to the target benzoic acid. Another potential starting point is 2-chlorobenzoic acid , which would require subsequent bromination and methoxylation steps. chemicalbook.com

Direct Synthetic Routes and Reaction Pathways

Several direct synthetic routes can be employed to construct the this compound framework. These methods often rely on the controlled introduction of substituents onto a pre-existing benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In the context of synthesizing the target molecule, this could involve the sequential halogenation and nitration of a suitable precursor. For instance, starting with an appropriate methoxybenzoic acid derivative, electrophilic bromination and chlorination could be performed. However, the directing effects of the existing substituents must be carefully managed to achieve the desired 5-bromo-3-chloro substitution pattern. youtube.comlibretexts.org The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director, which can lead to a mixture of isomers. For example, the bromination of 2-chlorobenzoic acid with reagents like N-bromosuccinimide (NBS) in the presence of sulfuric acid can yield 5-bromo-2-chlorobenzoic acid. chemicalbook.com

While less common for this specific target, nucleophilic aromatic substitution (SNAr) could be a viable strategy if a precursor with a suitable leaving group (such as a nitro group) is available. A highly electron-deficient aromatic ring would be required for a nucleophile like a methoxide (B1231860) to displace a leaving group.

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. uwindsor.canih.govuoc.grharvard.edulookchem.com In this approach, a directing group, such as a methoxy group, facilitates the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium species can then react with an electrophile. For the synthesis of this compound, starting from 1-bromo-3-chloro-2-methoxybenzene, DoM could potentially occur at the C6 position, directed by the methoxy group. Subsequent quenching with carbon dioxide would then install the carboxylic acid group at the desired position.

The direct carboxylation of a halogenated anisole (B1667542) is a key strategy. A prominent route involves the metal-halogen exchange of 1-bromo-3-chloro-2-methoxybenzene. Treatment with an organolithium reagent, such as n-butyllithium, can selectively replace the more reactive bromine atom with lithium. The resulting aryllithium intermediate is then reacted with carbon dioxide (in the form of dry ice or CO2 gas) to form the corresponding lithium carboxylate, which upon acidic workup, yields this compound.

Multi-step Synthetic Sequences and Optimization

The synthesis of highly substituted aromatic compounds like this compound often requires multi-step sequences to ensure the correct placement of each substituent. libretexts.orgpressbooks.pubtruman.eduathabascau.ca The order in which the reactions are performed is critical due to the directing effects of the functional groups. pressbooks.pub

One plausible multi-step synthesis could start from 2-chlorobenzoic acid. chemicalbook.com This would be followed by a regioselective bromination to introduce the bromine atom at the 5-position. Subsequent steps would then be required to introduce the methoxy group, possibly through a nucleophilic substitution or a more complex series of transformations.

An alternative and industrially relevant approach is exemplified by the synthesis of the related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which starts from dimethyl terephthalate. thieme-connect.comresearchgate.net This synthesis involves a sequence of nitration, hydrolysis, hydrogenation to an amine, esterification, bromination, and finally, a Sandmeyer reaction to introduce the chloro group. thieme-connect.comresearchgate.net This highlights the intricate planning necessary for large-scale production.

Optimization of these multi-step syntheses is crucial for maximizing yield and purity. This involves fine-tuning reaction conditions such as temperature, solvent, and catalysts at each step to favor the formation of the desired product and minimize side reactions. researchgate.net

Data Tables

Table 1: Key Synthetic Reactions and Reagents

| Reaction Type | Key Reagents | Precursor Example | Product |

|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide, H₂SO₄ | 2-Chlorobenzoic acid | 5-Bromo-2-chlorobenzoic acid |

| Directed Ortho Metalation | n-Butyllithium | 1-Bromo-3-chloro-2-methoxybenzene | 5-Bromo-3-chloro-2-methoxy-6-lithiobenzene |

| Carboxylation | CO₂ | Aryllithium Intermediate | Benzoic Acid Derivative |

Catalyst Systems and Ligand Effects in Coupling Reactions

While direct coupling reactions to form the C-Br or C-Cl bonds in this compound are not the most common primary synthetic route, palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of various substituted benzoic acid derivatives. These reactions often involve the coupling of a halogenated benzoic acid precursor with a suitable coupling partner. The efficiency and selectivity of these reactions are highly dependent on the catalyst system, particularly the choice of ligands.

For instance, in analogous syntheses of substituted benzoic acids, palladium catalysts are frequently employed. The ligands coordinated to the palladium center play a critical role in the catalytic cycle, influencing oxidative addition, transmetalation, and reductive elimination steps. For example, the synthesis of biaryl compounds from a halogenated benzoic acid and a boronic acid (Suzuki coupling) would typically use a Pd(0) catalyst with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like Buchwald's biaryl phosphine ligands. The choice of ligand can significantly impact the reaction rate and the suppression of side reactions.

While specific ligand effects for the direct synthesis of this compound are not extensively documented in public literature, general principles from related reactions can be inferred. For instance, electron-rich and bulky ligands are known to enhance the rate of oxidative addition of aryl chlorides, which are generally less reactive than aryl bromides. In a hypothetical coupling scenario to introduce one of the halogens, the ligand would need to be carefully selected to ensure high catalytic activity without promoting undesired side reactions, such as dehalogenation.

Yield Optimization and Reaction Condition Profiling

The optimization of reaction conditions is a critical aspect of synthesizing highly substituted molecules like this compound to maximize yield and purity. This involves a systematic study of various parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents.

In the synthesis of a closely related compound, 5-bromo-2-chlorobenzoic acid, from 2-chlorobenzoic acid, the bromination step is a key focus for optimization. One patented method describes the use of N-bromosuccinimide (NBS) in a sulfuric acid system. To improve selectivity and yield, a catalyst such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide is added to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer google.com. The molar ratio of 2-chlorobenzoic acid to NBS and the catalyst is a critical parameter to be optimized google.com. For example, a process describes adding 2-chlorobenzoic acid and sodium sulfide to concentrated sulfuric acid, followed by the addition of NBS, with the reaction proceeding at 30°C chemicalbook.com. The subsequent crystallization from a methanol/water mixture is also optimized for purity and yield chemicalbook.com.

A general procedure for the bromination of a substituted methoxybenzoic acid involves dissolving the starting material in a suitable solvent like glacial acetic acid, often with a catalyst such as ferric chloride google.com. The temperature is carefully controlled during the addition of the brominating agent (e.g., bromine in acetic acid), followed by a period of heating to drive the reaction to completion google.com. The final yield and purity are highly dependent on the precise control of these parameters.

Below is an interactive data table summarizing typical reaction parameters that would be profiled for the optimization of a halogenation step in the synthesis of a substituted benzoic acid.

| Parameter | Range Explored | Optimal Condition (Example) | Effect on Yield/Purity |

| Temperature | 0°C to 100°C | 30°C | Higher temperatures may lead to side products. |

| Reaction Time | 1h to 24h | 10 minutes | Longer times may not significantly increase yield. |

| Solvent | Acetic Acid, Sulfuric Acid | Sulfuric Acid | Influences solubility and reactivity. |

| Molar Ratio (Substrate:Reagent) | 1:0.5 to 1:1.5 | 1:1 | Excess reagent can lead to di-substituted products. |

| Catalyst Loading | 0.01 mol% to 10 mol% | 0.4 equivalents (for inhibitor) | Affects reaction rate and selectivity. |

Stereochemical Considerations in Synthesis (if applicable to chiral intermediates/derivatives)

For the synthesis of this compound itself, which is an achiral molecule, stereochemical considerations are not directly applicable. However, if this compound were to be used as an intermediate in the synthesis of a chiral derivative, the stereochemistry would become a critical factor in subsequent steps. For instance, if the carboxylic acid group were to be coupled with a chiral amine to form an amide, diastereomers could be formed. The stereochemical outcome of such a reaction would depend on the chiral auxiliary used and the reaction conditions.

In the broader context of substituted benzoic acid synthesis, if a chiral center were present in an intermediate, subsequent reactions would need to be conducted under conditions that preserve the stereochemical integrity of that center. This might involve the use of specific chiral catalysts or protecting groups to prevent racemization. For the specific synthesis of this compound as described by its structure, there are no chiral centers, and therefore, no stereochemical considerations are necessary.

Alternative and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This includes the use of flow chemistry, solvent-free or reduced solvent systems, and biocatalysis.

Flow Chemistry Methodologies

For example, halogenation reactions, which are often exothermic, can be performed more safely in a continuous flow reactor where the reaction temperature can be precisely controlled. A solution of the benzoic acid precursor and the halogenating agent could be continuously pumped and mixed in a microreactor, with the residence time in the heated zone carefully controlled to ensure complete reaction and minimize the formation of byproducts. The output stream could then be directly subjected to an in-line purification step. The development of a continuous flow process for the synthesis of related compounds, such as mesotrione, highlights the potential of this technology for complex multi-step syntheses flowchemistrysociety.com.

Solvent-Free and Reduced Solvent Systems

The use of large quantities of volatile organic solvents in chemical synthesis is a major environmental concern. Consequently, there is growing interest in solvent-free or reduced solvent systems. For the synthesis of substituted benzoic acids, solid-state reactions or reactions using a minimal amount of a recyclable solvent are being explored.

One approach to a greener synthesis of benzilic acid from benzil (B1666583) involves a solvent-free reaction where the reactants are ground together, with heating on a water bath, which is more environmentally friendly than refluxing in ethanol (B145695) wjpmr.com. While this specific reaction is a rearrangement, the principle of minimizing solvent use is applicable to the synthesis of this compound. For instance, a bromination step could potentially be carried out under solvent-free conditions using a solid brominating agent like NBS, with the reaction initiated by grinding or gentle heating. The use of supercritical carbon dioxide (scCO₂) as a green reaction medium has also been explored for the amidation of benzoic acid derivatives, significantly reducing the consumption of traditional organic solvents ijpsjournal.com.

Biocatalytic Transformations (if applicable)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. For the synthesis of halogenated aromatic compounds, flavin-dependent halogenases are enzymes of particular interest. These enzymes can catalyze the regioselective halogenation of aromatic substrates using benign halide salts rsc.orgresearchgate.net.

While the direct biocatalytic synthesis of this compound has not been reported, research has shown that these halogenase enzymes have a broad substrate scope and can be engineered to accept non-native substrates and alter their regioselectivity rsc.org. For example, through structure-guided mutagenesis, the activity and selectivity of tryptophan halogenases have been modified to halogenate substrates like anthranilic acid rsc.org. This suggests the potential for developing a biocatalyst for the specific chlorination and bromination of a 2-methoxybenzoic acid precursor. Flavin-dependent halogenases utilize FADH₂ to oxidize halide ions (Cl⁻ or Br⁻) to an electrophilic halogenating species, which then reacts with the aromatic substrate in the enzyme's active site, ensuring high regioselectivity nih.govchemrxiv.org. The development of such a biocatalytic route would represent a significant advancement in the green synthesis of this compound.

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 3 Chloro 2 Methoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several fundamental organic reactions.

Esterification and Amidation Reactions

Esterification: 5-Bromo-3-chloro-2-methoxybenzoic acid can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. usm.mychemguide.co.uk The reaction is typically performed under reflux conditions to drive the equilibrium towards the product by removing the water formed. chemguide.co.uk For sterically hindered benzoic acids, alternative methods such as using alkyl halides with the corresponding carboxylate salt may be employed. researchgate.net

Amidation: The synthesis of amides from this compound generally requires the activation of the carboxylic acid. A common method involves converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions.

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents | Catalyst/Coupling Agent | Solvent | Conditions |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄ or HCl (gas) | Excess Alcohol | Reflux |

| Amidation | Primary or Secondary Amine | SOCl₂ (for acyl chloride intermediate) | Anhydrous, non-protic (e.g., THF, DCM) | 0 °C to RT |

| Amidation | Primary or Secondary Amine | DCC or EDC | Aprotic (e.g., DMF, DCM) | Room Temp |

Reduction to Aldehydes and Alcohols

Reduction to Alcohols: The carboxylic acid group of this compound can be completely reduced to a primary alcohol, yielding (5-bromo-3-chloro-2-methoxyphenyl)methanol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. testbook.combyjus.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. ncert.nic.in

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. youtube.com Direct reduction is often not feasible. A common strategy involves first converting the carboxylic acid into a derivative such as a Weinreb amide or an acyl chloride. acs.orgresearchgate.net These derivatives can then be treated with a milder or sterically hindered reducing agent, such as diisobutylaluminium hydride (DIBAL-H), which can stop the reduction at the aldehyde stage. ncert.nic.inacs.org

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from aryl carboxylic acids is generally a difficult reaction that requires high temperatures, unless facilitated by specific functional groups. organic-chemistry.orgthieme-connect.com For this compound, several mechanisms could be envisioned under specific conditions:

Radical Decarboxylation: Modern methods often involve the generation of an aryl radical from the carboxylic acid. rsc.org Photoredox catalysis, for instance, can facilitate the decarboxylation of aryl carboxylic acids under mild, visible-light-mediated conditions, often requiring conversion to an intermediate like an acyl hypobromite. rsc.orgnih.gov

Metal-Catalyzed Decarboxylation: Certain transition metals, such as copper or silver, can catalyze the protodecarboxylation of aromatic carboxylic acids, often in a polar aprotic solvent like DMSO and sometimes requiring microwave irradiation. organic-chemistry.org

The efficiency of these reactions for this compound would depend on the specific catalytic system and conditions employed.

Reactions at the Aromatic Ring System

The presence of two different halogen atoms on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki and Negishi) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. numberanalytics.combyjus.comyoutube.com

Suzuki Reaction: This reaction couples the aryl halide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. youtube.com It is a versatile method for creating biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene. numberanalytics.comrsc.org The reaction typically uses a palladium catalyst and a base to form a substituted alkene. byjus.com

Sonogashira Reaction: This reaction involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base like an amine. organic-chemistry.orglibretexts.orgwikipedia.org It is a reliable method for synthesizing arylalkynes.

Negishi Reaction: The Negishi coupling uses an organozinc reagent as the coupling partner with the aryl halide. organic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and reactivity. nih.govmit.eduacs.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., Ar'-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | Arylalkyne |

| Negishi | Organozinc (e.g., Ar'-ZnBr) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | (None required) | Biaryl, Alkyl-Aryl |

Selectivity in C-Br vs. C-Cl Activation

A critical aspect of the reactivity of this compound in cross-coupling reactions is the selective activation of one halogen over the other. The reactivity of aryl halides in the crucial oxidative addition step generally follows the order: I > Br > Cl > F. mdpi.com This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE). researchgate.net

The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage and oxidative addition by the palladium catalyst. acs.orgnih.govresearchgate.net Consequently, palladium-catalyzed cross-coupling reactions on this compound are expected to occur with high selectivity at the C-Br bond, leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled (e.g., by using one equivalent of the coupling partner). acs.orgnih.govnih.gov This chemoselectivity allows for stepwise functionalization of the aromatic ring, where the bromo position is reacted first, followed by a subsequent, typically more forcing, coupling reaction at the chloro position.

Table 3: Average Bond Dissociation Energies (BDE) for Aryl Halides

| Bond | Average BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-Br | ~336 | High |

| C-Cl | ~400 | Low |

Data are representative values and can vary based on the specific molecular structure.

Mechanistic Investigations of Catalytic Cycles

The bromine and chlorine substituents on this compound make it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The mechanisms of these transformations involve a catalytic cycle centered on a palladium complex.

The generic catalytic cycle for these reactions involves three primary steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The aryl halide (this compound) reacts with the Pd(0) complex, breaking the carbon-halogen bond and inserting the palladium to form a Pd(II) species. nrochemistry.comlibretexts.org The rate of this step is highly dependent on the nature of the halogen. Carbon-bromine bonds are weaker and more reactive than carbon-chlorine bonds, meaning oxidative addition will occur selectively at the C5-Br bond. mdpi.com Steric hindrance from the ortho-methoxy group and the meta-chloro group can influence the approach of the bulky palladium catalyst, potentially affecting the reaction rate.

Transmetalation (for Suzuki Coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) :

In the Suzuki-Miyaura coupling , a boronic acid, activated by a base, undergoes transmetalation with the Pd(II) complex. The organic group from the boron reagent replaces the halide on the palladium center. wikipedia.org

In the Buchwald-Hartwig amination , an amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. wikipedia.orglibretexts.org

Reductive Elimination : This is the final step where the two organic groups (the aryl group from the benzoic acid and the group from the coupling partner) are expelled from the palladium center, forming a new carbon-carbon or carbon-nitrogen bond. nrochemistry.comwikipedia.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

Directed Functionalization of the Aromatic Ring

The substituents on the aromatic ring of this compound can direct further functionalization, primarily through a process known as Directed ortho-Metalation (DoM). harvard.edu In this reaction, a strong base, typically an organolithium reagent, is used to deprotonate a carbon atom ortho to a directing metalation group (DMG).

For this molecule, there are two powerful directing groups:

Carboxylic Acid (as Carboxylate) : After initial deprotonation of the acidic proton by the base, the resulting carboxylate group is a potent ortho-directing group. rsc.orgorganic-chemistry.org

Methoxy (B1213986) Group : The methoxy group is also a well-established ortho-directing group. harvard.edu

The regioselectivity of the metalation is determined by the relative directing power of these groups and the positions available. The carboxylate group directs metalation to the C6 position. The methoxy group directs to the C3 position, which is already substituted with chlorine. Therefore, deprotonation is overwhelmingly likely to occur at the C6 position, which is ortho to the powerful carboxylate directing group. This lithiated intermediate can then be trapped with an electrophile to introduce a new substituent specifically at the C6 position. The choice of base and reaction conditions can be crucial; for instance, hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used for such selective deprotonations. organic-chemistry.org

| Parameter | Description | Predicted Outcome for this compound |

| Directing Group | Carboxylate (-COO⁻Li⁺) | Strong director to ortho position (C6) |

| Directing Group | Methoxy (-OCH₃) | Moderate director to ortho position (C3, blocked) |

| Base | Strong lithium amide (e.g., LDA) or alkyllithium | Deprotonation of carboxylic acid, followed by ortho-lithiation |

| Site of Metalation | C6 position | The position is ortho to the powerful carboxylate directing group. |

| Subsequent Reaction | Quenching with an electrophile (E⁺) | Introduction of a new substituent at the C6 position. |

Lithiation and Subsequent Electrophilic Quenching Reactions

Beyond directed ortho-metalation, treatment of this compound with strong organolithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures can induce a lithium-halogen exchange. This reaction is typically very fast and often competes with or precedes deprotonation of the aromatic ring. harvard.edutcnj.edu

The rate of lithium-halogen exchange is significantly faster for bromine than for chlorine. tcnj.edu Consequently, the reaction will selectively occur at the C5-Br bond, replacing the bromine atom with lithium to form a new organolithium intermediate. This provides a distinct regiochemical outcome compared to directed ortho-metalation.

Once formed, this aryllithium species at C5 is a potent nucleophile and can be quenched with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the C5 position of the benzoic acid scaffold.

Table of Potential Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Product after Quenching |

|---|---|---|

| Proton Source | H₂O | 3-chloro-2-methoxybenzoic acid |

| Carbon Dioxide | CO₂ (gas) | 3-chloro-2-methoxyisophthalic acid |

| Aldehydes/Ketones | Acetone | 3-chloro-5-(2-hydroxypropan-2-yl)-2-methoxybenzoic acid |

| Alkyl Halides | Methyl Iodide (CH₃I) | 3-chloro-2-methoxy-5-methylbenzoic acid |

Reactivity of the Methoxy Group

The methoxy group at the C2 position can be cleaved to reveal a hydroxyl group, a process known as demethylation. This transformation is significant as it converts the molecule into a salicylic (B10762653) acid derivative, opening up new avenues for functionalization. Strong Lewis acids are commonly employed for this purpose, with boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃) being particularly effective, often at low temperatures. orgsyn.orgrsc.orgmdma.ch

The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group. This coordination weakens the oxygen-methyl bond, making the methyl group susceptible to nucleophilic attack by a bromide or chloride ion released from the reagent. This results in the formation of a methyl halide and a boron-phenoxy intermediate, which is then hydrolyzed during aqueous workup to yield the free phenol (B47542). mdma.ch It is generally advised to use one equivalent of the boron halide per methoxy group, plus an additional equivalent for other Lewis basic sites like the carboxyl group. mdma.ch

The resulting 5-bromo-3-chloro-2-hydroxybenzoic acid can be further modified at the newly formed hydroxyl group through reactions such as O-alkylation or O-acylation to generate a variety of ethers and esters.

Reactions of Halogen Atoms: Substitution and Elimination

Halogen exchange reactions, where one halogen atom is replaced by another, are synthetically useful for modulating the reactivity of the aromatic ring. On aryl halides, these transformations are more challenging than on alkyl halides and often require metal catalysis. nih.gov

In this compound, the two halogen atoms have different reactivities. The C-Br bond is weaker and generally more reactive in metal-catalyzed processes than the C-Cl bond. mdpi.com This differential reactivity can be exploited for selective transformations. For example, a copper- or palladium-catalyzed Finkelstein-type reaction with an iodide salt could potentially convert the C-Br bond to a C-I bond while leaving the C-Cl bond intact. The resulting aryl iodide would be even more reactive in subsequent cross-coupling reactions.

Conversely, converting the more robust C-Cl bond would require harsher conditions. While nucleophilic aromatic substitution (SNAr) is a possible pathway for halogen replacement, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org In this molecule, the carboxylic acid group is meta to the chlorine and para to the bromine, providing some activation, but the reaction would likely still require forcing conditions.

Nucleophilic Displacement Reactions of Halogens

The chemical behavior of this compound in the presence of nucleophiles is largely dictated by the principles of nucleophilic aromatic substitution (SNAr). This reaction pathway is characteristic for aryl halides, particularly when the aromatic ring is substituted with electron-w-ithdrawing groups that can stabilize the intermediate negative charge.

The structure of this compound features two halogen substituents, a bromine atom at position 5 and a chlorine atom at position 3. The reactivity of these halogens towards nucleophilic displacement is influenced by the electronic effects of the other substituents on the aromatic ring: the methoxy (-OCH3) group at position 2 and the carboxylic acid (-COOH) group at position 1.

The carboxylic acid group is a moderate electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Conversely, the methoxy group is generally considered an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect. However, in the context of nucleophilic aromatic substitution, its electron-donating nature can decrease the ring's susceptibility to nucleophilic attack.

The generally accepted mechanism for nucleophilic aromatic substitution involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily lost during this step. libretexts.org

Elimination of the leaving group: The leaving group (in this case, a halide ion) is expelled, and the aromaticity of the ring is restored.

For a nucleophilic aromatic substitution to occur, the aromatic ring must be rendered electron-poor, a condition facilitated by the presence of electron-withdrawing groups. wikipedia.org

In the case of this compound, the carboxylic acid group at position 1 serves as an electron-withdrawing group, activating the ring for nucleophilic attack. The relative positions of the halogens to this activating group are crucial. The chlorine atom is in the meta position, while the bromine atom is in the para position relative to the carboxylic acid group. Generally, electron-withdrawing groups are most effective at activating the ortho and para positions. masterorganicchemistry.comchemistrysteps.com

The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the fact that the cleavage of the carbon-halogen bond is not the rate-determining step. chemistrysteps.com Instead, the rate is determined by the initial attack of the nucleophile, which is favored by the inductive electron-withdrawing effect of the halogen, which is strongest for fluorine. chemistrysteps.com

Based on these principles, it is possible to predict the more reactive site for nucleophilic displacement in this compound. The bromine atom at the 5-position is para to the electron-withdrawing carboxylic acid group, which would significantly stabilize the negative charge in the Meisenheimer intermediate through resonance. The chlorine atom at the 3-position is meta to the carboxylic acid group, and thus the stabilization of the intermediate would be less effective.

Therefore, it is theoretically expected that the bromine atom at the 5-position would be more susceptible to nucleophilic displacement than the chlorine atom at the 3-position.

| Feature | Nucleophilic Displacement at C-5 (Bromo) | Nucleophilic Displacement at C-3 (Chloro) |

| Activating Group | Carboxylic acid (-COOH) at C-1 (para) | Carboxylic acid (-COOH) at C-1 (meta) |

| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |

| Predicted Reactivity | Higher | Lower |

| Reasoning | The para-position of the electron-withdrawing -COOH group provides better stabilization of the Meisenheimer intermediate through resonance. | The meta-position of the -COOH group offers less resonance stabilization for the intermediate. |

It is important to note that reaction conditions, such as the nature of the nucleophile, solvent, and temperature, can also significantly influence the outcome of the reaction. Strong nucleophiles and elevated temperatures are generally required for nucleophilic aromatic substitution to proceed at a reasonable rate. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 Chloro 2 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific experimental data from one-dimensional and advanced two-dimensional NMR studies for 5-Bromo-3-chloro-2-methoxybenzoic acid are not available. Consequently, a detailed analysis of its proton and carbon environments, as well as their correlations, cannot be provided.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

There are no published COSY, HSQC, HMBC, or NOESY spectra for this compound. Such spectra would be essential for unambiguous assignment of proton and carbon signals and for determining the connectivity and spatial relationships of atoms within the molecule. Without this data, a structural assignment based on these techniques is not possible.

Deuterium (B1214612) Exchange Studies of Acidic Protons

No literature pertaining to deuterium exchange NMR studies on this compound was found. These studies would be necessary to definitively identify the signal corresponding to the acidic proton of the carboxylic acid group.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Detailed mass spectrometric analysis of this compound is not publicly available.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental formula of this compound, could not be retrieved.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

There are no available tandem mass spectrometry (MS/MS) studies for this compound. This information would be required to propose and analyze its fragmentation pathways upon ionization.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Experimentally obtained Infrared (IR) and Raman spectra for this compound, along with corresponding vibrational mode analyses, are not available in the searched databases and literature. This data would be crucial for identifying the characteristic functional groups and understanding the vibrational properties of the molecule.

Due to the absence of the necessary experimental data, the requested detailed article with data tables and research findings for this compound cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

A thorough discussion of these topics requires access to crystallographic information files (CIFs) for X-ray crystallography and measured absorption spectra for UV-Vis spectroscopy, neither of which is currently available for this compound.

Theoretical and Computational Chemistry Studies of 5 Bromo 3 Chloro 2 Methoxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 5-Bromo-3-chloro-2-methoxybenzoic acid, these calculations would provide insights into its stability, electronic distribution, and potential for chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This process, known as geometry optimization or energy minimization, involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

The expected outcome of such a study would be a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the bromo, chloro, and methoxy (B1213986) substituents on the benzoic acid backbone.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Value | ||

| C-Cl | Value | ||

| C-O(methoxy) | Value | ||

| O-H(carboxyl) | Value | ||

| C-C-C(ring) | Value | ||

| C-C-O(carboxyl) | Value | ||

| O=C-O-H |

Note: The values in this table are placeholders and are for illustrative purposes only, as no specific computational data for this compound is available.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, an ESP map would reveal the nucleophilic and electrophilic sites. The oxygen atoms of the carboxyl and methoxy groups would be expected to be regions of high electron density (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxyl group and the regions around the halogen atoms would likely show positive potential (blue), indicating sites for nucleophilic attack.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in an experimental NMR spectrum and confirming the molecular structure.

Infrared (IR): Computational chemistry can be used to calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. This analysis helps in identifying the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insights into the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | Values for aromatic and substituent protons |

| ¹³C NMR | Chemical Shift (ppm) | Values for aromatic and substituent carbons |

| IR | Vibrational Frequency (cm⁻¹) | Values for key functional groups (e.g., C=O, O-H, C-Br, C-Cl) |

| UV-Vis | Maximum Absorption Wavelength (λmax, nm) | Value |

Note: The values in this table are placeholders and are for illustrative purposes only, as no specific computational data for this compound is available.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions.

Potential Energy Surface Mapping

For a given chemical reaction involving this compound, computational methods could be used to map the potential energy surface (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states of a reaction.

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By locating and characterizing the transition state, it is possible to calculate the activation energy of the reaction, which provides valuable information about its feasibility and kinetics.

Kinetic and Thermodynamic Studies of Transformations

No specific studies on the kinetics or thermodynamics of transformations involving this compound were found. This includes, but is not limited to, reaction rates, activation energies, and equilibrium constants for any chemical reactions it might undergo.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

There is no available research detailing molecular dynamics simulations performed on this compound. Consequently, information regarding its conformational landscape, the stability of different conformers, and the influence of various solvents on its three-dimensional structure is not available.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

No QSAR or QSPR models specifically developed to predict the chemical reactivity or selectivity of this compound were identified in the searched literature. Such models are crucial for correlating molecular structure with chemical behavior, but have not been reported for this compound.

Role of 5 Bromo 3 Chloro 2 Methoxybenzoic Acid As a Key Precursor in Complex Molecule Synthesis

Synthesis of Halogenated Benzoic Acid Analogues and Derivatives

5-Bromo-3-chloro-2-methoxybenzoic acid is itself a halogenated benzoic acid, and it serves as a foundational scaffold for the synthesis of more complex analogues. The functional groups present—carboxyl, methoxy (B1213986), bromo, and chloro—can each be selectively modified. For instance, the carboxylic acid can be converted into esters, amides, or acid halides, which are themselves precursors to other functional groups.

The aromatic ring can undergo further substitution reactions, although the existing substituents heavily influence the position of any new group. The bromo and chloro groups can also participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable starting material for creating a library of polysubstituted benzoic acid derivatives for use in medicinal chemistry and materials science.

Formation of Substituted Phthalides and Isobenzofuranones

Substituted phthalides and isobenzofuranones are important structural motifs found in many biologically active natural products. The synthesis of these lactones often involves the cyclization of a suitably substituted benzoic acid derivative. This compound can be envisioned as a precursor to these structures through a multi-step sequence.

A common strategy involves the ortho-lithiation or ortho-metalation of the benzoic acid (or a protected form), directed by the methoxy group, followed by reaction with an electrophile such as an aldehyde or ketone. Subsequent intramolecular cyclization would lead to the formation of the phthalide (B148349) ring. The bromine and chlorine atoms would remain on the aromatic core, yielding halogenated phthalide derivatives that could be further functionalized. While specific examples starting from this compound are not prevalent in the literature, this pathway is a well-established method for phthalide synthesis.

Precursor to Heterocyclic Compounds

The strategic placement of reactive sites on this compound makes it a plausible starting material for the synthesis of various heterocyclic systems.

The synthesis of nitrogen-containing heterocycles often requires the assembly of a new ring onto an existing aromatic scaffold. For example, in a potential pathway to a quinoline (B57606) derivative, the carboxylic acid of this compound could be converted to an aniline (B41778) derivative through a Curtius or Hofmann rearrangement. This aniline could then undergo a reaction such as the Doebner-von Miller reaction with an α,β-unsaturated aldehyde or ketone to construct the second heterocyclic ring. The resulting quinoline would bear the bromo, chloro, and methoxy substituents, offering a highly functionalized core for further chemical exploration.

For the synthesis of oxygen-containing heterocycles, the methoxy group and the carboxylic acid are key functional handles. To form a benzofuran, for instance, the methoxy group could be demethylated to a phenol (B47542). The adjacent carboxylic acid could then be used to introduce a two-carbon unit, which could cyclize onto the phenolic oxygen. Alternatively, palladium-catalyzed coupling reactions at the bromo or chloro positions could introduce a side chain that subsequently cyclizes to form the furan (B31954) ring. These strategies are common in the synthesis of complex benzofurans and chromones.

Application in Polymeric Materials Chemistry

Halogenated aromatic compounds can be used as monomers in the synthesis of high-performance polymers through step-growth polymerization mechanisms, such as polycondensation or cross-coupling polymerization. This compound, with its di-halogenated structure, could potentially serve as an A-B type monomer if one of the halogens is selectively functionalized (e.g., converted to a boronic ester for Suzuki polymerization).

The resulting polymers would be expected to exhibit properties such as high thermal stability and flame retardancy, conferred by the halogen atoms. The methoxy and carboxylic acid groups could be used to tune the polymer's solubility and processing characteristics. While specific polymerization studies involving this exact monomer are not widely reported, its structure fits the profile of monomers used in the synthesis of specialty aromatic polymers.

Chiral Pool Synthesis and Stereoselective Applications

In chiral pool synthesis, a readily available chiral molecule is used as a starting material for the synthesis of a target molecule, transferring its stereochemistry. This compound is an achiral molecule and therefore cannot be directly used in the chiral pool approach.

However, it can be used as a precursor to create racemic mixtures of more complex molecules that possess stereocenters. These racemic mixtures can then be resolved into their constituent enantiomers through various techniques, such as chiral chromatography or diastereomeric salt formation using a chiral resolving agent. The carboxylic acid group is particularly well-suited for the latter approach. Once resolved, the enantiomerically pure, highly functionalized aromatic compound could serve as a valuable building block in stereoselective synthesis.

Derivatives and Analogues of 5 Bromo 3 Chloro 2 Methoxybenzoic Acid

Synthesis and Chemical Properties of Ester Derivatives

The carboxylic acid group of 5-Bromo-3-chloro-2-methoxybenzoic acid can be converted into an ester, a common derivatization that modifies the compound's polarity, solubility, and reactivity. The synthesis of esters from benzoic acids is a fundamental transformation in organic chemistry.

Synthesis Methods: Standard esterification methods are applicable, though the steric hindrance from the ortho-methoxy group and meta-chloro group may influence reaction rates. Common procedures include:

Fischer-Speier Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is reversible and often requires removal of water to drive it to completion.

Reaction with Alkyl Halides: The carboxylic acid can be converted to its carboxylate salt using a base (e.g., sodium carbonate, triethylamine), which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide).

Activation of the Carboxylic Acid: For more sterically hindered systems or milder conditions, the carboxylic acid can be activated first. wikipedia.org Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the acid to the more reactive acyl chloride. wikipedia.org This intermediate readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. The Mitsunobu reaction is another effective method for esterifying benzoic acids, particularly with phenols or other sensitive alcohols, under mild conditions. researchgate.net

An example of a commercially available ester derivative is Methyl 5-bromo-2-chloro-3-methoxybenzoate . bldpharm.com While detailed synthetic procedures for this specific molecule are not prevalent in peer-reviewed literature, its formation would follow the general principles outlined above. The synthesis of a related isomeric compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been described in detail as a key intermediate for pharmaceutical compounds. thieme-connect.com

Chemical Properties: Ester derivatives are generally less polar and more soluble in organic solvents than the parent carboxylic acid. The chemical reactivity is dominated by the ester functional group, which can undergo reactions such as:

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the alkoxy group.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol (5-bromo-3-chloro-2-methoxyphenyl)methanol. wikipedia.org

Grignard Reaction: Esters can react with two equivalents of a Grignard reagent to form tertiary alcohols.

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium reaction; water removal increases yield. |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol, Base (e.g., Pyridine) | Room temperature or gentle heating | High-yielding but requires an extra step. wikipedia.org |

| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | Low temperature to room temperature | Mild conditions, suitable for sensitive substrates. researchgate.net |

Synthesis and Reactivity of Amide Derivatives

Amide derivatives are synthesized by reacting the carboxylic acid, or its activated form, with an amine. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biological systems.

Synthesis Methods: The direct condensation of a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures. Therefore, coupling agents or prior activation of the carboxylic acid are commonly employed.

From Acyl Chlorides: As with ester synthesis, converting this compound to its acyl chloride provides a highly reactive intermediate that readily forms an amide upon reaction with a primary or secondary amine. wikipedia.org

Peptide Coupling Reagents: A wide array of reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions.

Titanium(IV) Chloride: TiCl₄ has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.gov Electron-withdrawing groups on the benzoic acid, such as the bromine and chlorine atoms present in the target molecule, can lead to higher yields in this type of reaction. nih.gov

Boric Acid Catalysis: In a green chemistry approach, boric acid can catalyze the dehydrative amidation of benzoic acids with aromatic amines under solvent-free conditions. researchgate.net

The synthesis of structurally related amides, such as 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide (B126) derivatives, has been accomplished by first converting the parent acid to an acyl chloride, which is then reacted with the desired amine. researchgate.net Similarly, derivatives of 5-bromo-2-hydroxy-benzamide have been synthesized and characterized. lew.ro

Reactivity: Amides are generally stable functional groups. Their key reactions include:

Hydrolysis: Amide bonds can be cleaved by hydrolysis under strong acidic or basic conditions, which is typically more difficult than ester hydrolysis.

Reduction: Strong reducing agents like LiAlH₄ can reduce the amide to an amine.

Hofmann Rearrangement: Primary amides can be converted to primary amines with one less carbon atom via reaction with bromine or chlorine in a basic solution.

Exploration of Isomeric Bromo-chloro-methoxybenzoic acids

The relative positions of the bromo, chloro, and methoxy (B1213986) substituents on the benzoic acid ring significantly impact the molecule's physical, chemical, and biological properties. Several isomers exist, each with a unique substitution pattern.

The different electronic and steric environments of each isomer influence properties like acidity (pKa), reactivity in electrophilic or nucleophilic substitution, and the complexity of its synthesis. For example, the synthesis of 5-bromo-2-chlorobenzoic acid is well-documented, often starting from 2-chloro-trichloromethyl-benzene followed by bromination and hydrolysis, or from 5-bromo-2-aminobenzoic acid derivatives via a Sandmeyer reaction. google.comgoogle.com The synthesis of 2-bromo-5-methoxybenzoic acid has also been reported, highlighting challenges such as poor regioselectivity during the bromination of m-methoxybenzoic acid. sigmaaldrich.com

| Compound Name | Substitution Pattern | CAS Number | Notes |

|---|---|---|---|

| This compound | 2-MeO, 3-Cl, 5-Br | Not readily available | The subject of this article. |

| 3-Bromo-4-chloro-5-methoxybenzoic acid | 3-Br, 4-Cl, 5-MeO | 2089300-59-2 | A commercially available isomer. sigmaaldrich.com |

| 5-Bromo-2-chlorobenzoic acid | 2-Cl, 5-Br | 21739-92-4 | An important intermediate for antidiabetic drugs. google.com Lacks the methoxy group. |

| 2-Bromo-5-methoxybenzoic acid | 2-Br, 5-MeO | 22921-68-2 | Lacks the chloro group. sigmaaldrich.com |

| (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide | 2-MeO, 3-MeO, 5-Br | N/A | A related benzamide with two methoxy groups and no chloro group, studied for antipsychotic properties. sci-hub.se |

Replacement of Halogen Atoms with Other Functional Groups

The bromine and chlorine atoms on the aromatic ring can be replaced by other functional groups, offering a powerful tool for further diversification of the molecular structure. The two main pathways for this are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: This is a more versatile and widely used method for replacing aryl halides. Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the positions of the halogens. youtube.com

A key aspect of these reactions on dihalogenated substrates is selectivity. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst. nih.gov This difference in reactivity allows for selective functionalization. One could first perform a cross-coupling reaction at the more reactive C-Br bond (position 5) under milder conditions, and then, using more forcing conditions or a different catalyst system, perform a second, different coupling reaction at the C-Cl bond (position 3). nih.govnih.gov

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki | Organoboron reagent (R-B(OH)₂) | C-C | Biaryl or alkyl-aryl derivative |

| Buchwald-Hartwig | Amine (R-NH₂) or Alcohol (R-OH) | C-N or C-O | Aniline (B41778) or Phenyl ether derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (sp) | Aryl-alkyne derivative |

| Heck | Alkene | C-C (sp²) | Styrene derivative |

Modification of the Methoxy Group (e.g., ethoxy, propoxy analogues)

Analogues with different alkoxy groups, such as ethoxy or propoxy, can be synthesized to probe the effects of steric bulk and lipophilicity in this region of the molecule. There are two primary strategies to achieve this: synthesis from a precursor with the desired alkoxy group already in place, or modification of the methoxy group itself.

Synthesis from Precursors: It may be more efficient to introduce the desired ethoxy or propoxy group early in the synthetic sequence. For example, one could start with a 2-ethoxy or 2-propoxy phenol (B47542) derivative and carry out the necessary halogenation and carboxylation steps. A patent describes the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane, which begins with 2-chloro-5-bromobenzoic acid and introduces the ethoxy-phenyl moiety via a Friedel-Crafts reaction, demonstrating the incorporation of ethoxy groups in related structures. google.com

Modification of the Methoxy Group: A common method to replace a methoxy group is through O-demethylation followed by re-alkylation.

Cleavage of the Methyl Ether: The methyl ether can be cleaved to reveal the corresponding phenol (5-bromo-3-chloro-2-hydroxybenzoic acid) using reagents like boron tribromide (BBr₃), trimethylsilyl (B98337) iodide (TMSI), or strong protic acids like HBr. This step can be challenging given the presence of other sensitive functional groups.

Williamson Ether Synthesis: The resulting phenol is a nucleophile, especially after deprotonation with a suitable base (e.g., K₂CO₃, NaH). It can then be reacted with an alkylating agent like ethyl iodide, ethyl tosylate, propyl bromide, or propyl tosylate to form the desired ethoxy or propoxy analogue. nih.gov This O-alkylation is a robust and widely used method for forming ether linkages on phenolic substrates. nih.gov

Future Directions in Chemical Research of 5 Bromo 3 Chloro 2 Methoxybenzoic Acid

The continued exploration of poly-substituted aromatic compounds like 5-Bromo-3-chloro-2-methoxybenzoic acid is driven by their potential as versatile building blocks in various chemical sectors. While current knowledge provides a foundation for its synthesis and basic reactivity, significant opportunities exist for future research to unlock its full potential. The following sections outline promising avenues for investigation that could lead to more efficient chemical processes, novel materials, and a deeper fundamental understanding of its chemical behavior.

Q & A

Basic Questions

Q. What spectroscopic techniques are most reliable for confirming the structure of 5-Bromo-3-chloro-2-methoxybenzoic acid?

- Answer :

- 1H and 13C NMR : Assign substituent positions based on chemical shifts (e.g., methoxy protons at ~3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing groups).

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1700 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M-H]⁻ ion at m/z 264.9) and fragmentation patterns.

- X-ray Crystallography : Use SHELXL for refinement to resolve positional ambiguities, especially for halogen placement .

Q. What are effective purification methods for achieving high-purity this compound suitable for crystallography?

- Answer :

- Recrystallization : Use solvent mixtures like ethanol/water or acetone/hexane to optimize crystal growth. Adjust cooling rates to minimize impurities.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate halogenated by-products.

- HPLC : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for purity validation (>98%) .

Q. What are the optimal storage conditions to prevent degradation of halogenated benzoic acids like this compound?

- Answer :

- Store in airtight, light-protected containers at 0–6°C, as recommended for analogs such as 5-Bromo-2-methylbenzoic acid.

- Avoid prolonged exposure to moisture; desiccants like silica gel can stabilize the carboxylic acid group .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution to introduce bromo and chloro groups at specific positions on the benzoic acid core?

- Answer :

- Directing Effects : The methoxy group (-OCH₃) is a strong ortho/para director. Protect the carboxylic acid (-COOH) via esterification to reduce its deactivating effect, enabling bromination at position 5.

- Chlorination Strategies : Use electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) under low temperatures to favor substitution at position 3, leveraging steric and electronic effects from existing substituents .

Q. How can contradictions in reported solubility data for halogenated benzoic acids be resolved methodologically?

- Answer :

- Systematic Solubility Profiling : Test solubility in polar aprotic (DMSO, DMF), protic (ethanol, methanol), and aqueous buffers (pH 2–10).

- Quantitative Analysis : Use UV-Vis spectroscopy or gravimetry to measure solubility limits. For example, electron-withdrawing halogens reduce solubility in non-polar solvents but enhance it in polar media .

Q. What synthetic strategies minimize by-products during the preparation of this compound?

- Answer :

- Stepwise Functionalization :

Introduce methoxy via nucleophilic substitution (e.g., methyl iodide on 2-hydroxybenzoic acid).

Brominate using NBS (N-bromosuccinimide) under radical conditions for position 5 selectivity.

Chlorinate via electrophilic substitution with SO₂Cl₂, leveraging the methoxy group’s directing effect.

- By-Product Mitigation : Monitor reaction progress with TLC and optimize stoichiometry (e.g., 1.1 equiv halogenating agents) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.